molecular formula C19H32O3Si B8484704 methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate

methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate

Cat. No.: B8484704
M. Wt: 336.5 g/mol
InChI Key: OLKLCGKPHFXEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is an organic compound with a complex structure that includes a silyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate typically involves the reaction of 4-(hydroxymethyl)phenylacetic acid with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of a silyl ether intermediate, which is then esterified with methanol to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form a silanol.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the reaction.

Major Products

    Oxidation: Formation of silanol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenylacetate derivatives.

Scientific Research Applications

Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate involves its interaction with specific molecular targets. The silyl ether group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(tert-butyl)phenyl)acetate
  • Methyl 2-(4-(trimethylsilyloxy)methyl)phenyl)acetate

Uniqueness

Methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity of the silyl ether group are crucial .

Properties

Molecular Formula

C19H32O3Si

Molecular Weight

336.5 g/mol

IUPAC Name

methyl 2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]acetate

InChI

InChI=1S/C19H32O3Si/c1-14(2)23(15(3)4,16(5)6)22-13-18-10-8-17(9-11-18)12-19(20)21-7/h8-11,14-16H,12-13H2,1-7H3

InChI Key

OLKLCGKPHFXEAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To methyl 2-(4-(hydroxymethyl)phenyl)acetate (E132) in CH2Cl2 at 0° C. was added 2,6-lutidine and TIPS-OTf. The ice bath was removed and the solution was allowed to warm to room temperature and stir. After 4 h the solution was poured into NH4Cl(sat) and CH2Cl2 and the organic layer was further extracted with NH4Cl(sat). The organics were dried (MgSO4) filtered and evaporated. Column chromatography (SiO2, 0-15% EtOAc/Hexanes) gave pure methyl 2-(4-((triisopropylsilyloxy)methyl)phenyl)acetate (E133).
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